2,3,4,5-Tetrahydro-1-benzoxepin-4-one
Overview
Description
2,3,4,5-Tetrahydro-1-benzoxepin-4-one is a heterocyclic compound with the molecular formula C10H10O2. It is characterized by a seven-membered ring containing both oxygen and carbon atoms.
Mechanism of Action
Target of Action
Similar benzoxepin-derived compounds have been shown to interact with the central nervous system .
Mode of Action
Benzoxepin derivatives have been shown to have a sedative-hypnotic effect, suggesting they may interact with gaba receptors or other targets in the central nervous system .
Biochemical Pathways
Benzoxepin derivatives have been shown to modulate the action of gaba on neuronal chloride ion flux , which could potentially affect a variety of biochemical pathways related to neurotransmission.
Result of Action
Benzoxepin derivatives have been shown to have a sedative-hypnotic effect, suggesting they may modulate neuronal activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3,4,5-Tetrahydro-1-benzoxepin-4-one are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should aim to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-4-one typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach involves the reduction of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1-benzoxepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3,4,5-Tetrahydro-1-benzoxepin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Benzoxepin derivatives are being explored for their potential sedative-hypnotic effects.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1-benzazepin-1-one: Similar in structure but contains a nitrogen atom instead of oxygen.
4,5-Dihydro-1-benzoxepin-3(2H)-one: Another related compound with a slightly different ring structure.
Uniqueness: 2,3,4,5-Tetrahydro-1-benzoxepin-4-one is unique due to its specific ring structure incorporating oxygen, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dihydro-2H-1-benzoxepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXIYXBEEPNZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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